Spinosyn D;Spinosyn-D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

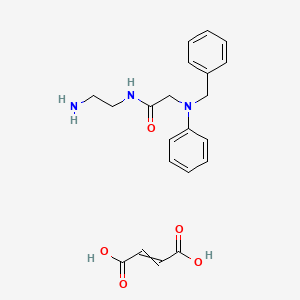

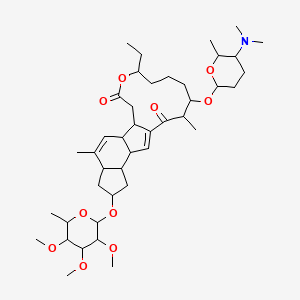

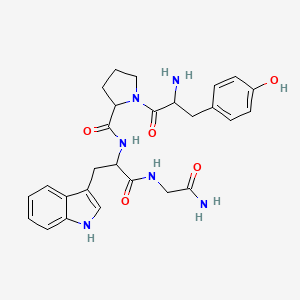

Spinosyn D is a naturally occurring compound belonging to the spinosyn family of insecticides. These compounds are produced by the fermentation of the bacterium Saccharopolyspora spinosa. Spinosyn D, along with Spinosyn A, is a major component of the commercial insecticide Spinosad. The spinosyns are characterized by a unique tetracyclic macrolide structure with two attached saccharides, which contribute to their potent insecticidal activity .

Métodos De Preparación

Spinosyn D is primarily produced through the fermentation of Saccharopolyspora spinosa. The fermentation process involves the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the spinosyn compounds. Industrial production methods typically involve optimizing fermentation conditions to maximize yield and purity. The purification process often includes techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) to isolate Spinosyn D from other fermentation products .

Análisis De Reacciones Químicas

Spinosyn D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Spinosyn D can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Aplicaciones Científicas De Investigación

Spinosyn D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound for studying the biosynthesis and structure-activity relationships of macrolide insecticides In biology, Spinosyn D is employed in research on insect physiology and neurobiology due to its unique mode of action on nicotinic acetylcholine receptorsIndustrially, Spinosyn D is used in the formulation of insecticides for crop protection and pest control .

Mecanismo De Acción

The mechanism of action of Spinosyn D involves the disruption of nicotinic acetylcholine receptors in the nervous system of insects. This disruption leads to continuous activation of these receptors, resulting in overstimulation of the nervous system, muscle contractions, paralysis, and ultimately, death of the insect. The unique binding sites targeted by Spinosyn D are distinct from those affected by other insecticides, contributing to its effectiveness and selectivity .

Comparación Con Compuestos Similares

Spinosyn D is often compared with other members of the spinosyn family, such as Spinosyn A, Spinosyn E, and Spinosyn F. While all these compounds share a similar tetracyclic macrolide structure, they differ in their substituent patterns and biological activities. For example, Spinosyn A is the most abundant and active component in Spinosad, while Spinosyn D is a more hydrophobic analogue with slightly lower activity. Other similar compounds include the butenyl-spinosyns, which have a different side chain length at the C-21 position and exhibit similar insecticidal activity .

Propiedades

IUPAC Name |

15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861316 |

Source

|

| Record name | 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-4,14-dimethyl-7,15-dioxo-2,3,3a,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-2,3,4-tri-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)

![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)